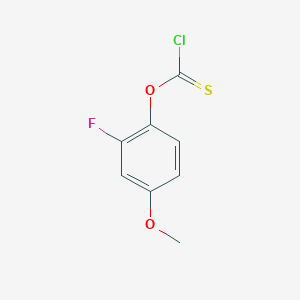
2-Fluoro-4-methoxyphenyl chlorothioformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxyphenyl chlorothioformate is an organic compound with the molecular formula C8H6ClFO2S It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxyphenyl chlorothioformate typically involves the reaction of 2-fluoro-4-methoxyphenol with thiophosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Fluoro-4-methoxyphenol+Thiophosgene→2-Fluoro-4-methoxyphenyl chlorothioformate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the handling of hazardous reagents like thiophosgene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-methoxyphenyl chlorothioformate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorothioformate group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-fluoro-4-methoxyphenol and carbon dioxide.
Reduction: Reduction reactions can convert the chlorothioformate group to a thiol or alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Carbamates, esters, or thioesters.
Hydrolysis: 2-Fluoro-4-methoxyphenol and carbon dioxide.
Reduction: Corresponding thiol or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-methoxyphenyl chlorothioformate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, by forming carbamate or ester linkages.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-methoxyphenyl chlorothioformate involves the reactivity of the chlorothioformate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to the formation of stable carbamate or ester linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Chlorothioformate: The parent compound without the fluorine and methoxy substituents.
2-Fluorophenyl Chlorothioformate: Lacks the methoxy group.
4-Methoxyphenyl Chlorothioformate: Lacks the fluorine atom.
Uniqueness
2-Fluoro-4-methoxyphenyl chlorothioformate is unique due to the presence of both the fluorine and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. The fluorine atom can enhance the electrophilicity of the chlorothioformate group, while the methoxy group can provide steric and electronic effects that modulate the compound’s behavior in different environments.
Eigenschaften
Molekularformel |
C8H6ClFO2S |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
O-(2-fluoro-4-methoxyphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H6ClFO2S/c1-11-5-2-3-7(6(10)4-5)12-8(9)13/h2-4H,1H3 |
InChI-Schlüssel |
JFDPDDOSPQJXEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC(=S)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone](/img/structure/B13400875.png)
![10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B13400881.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
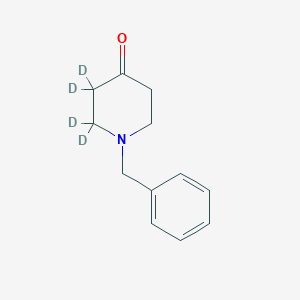
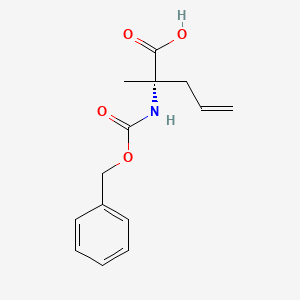

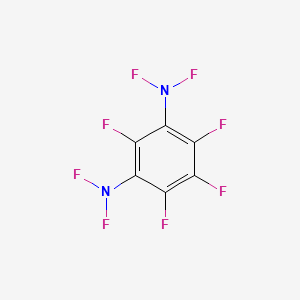
![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)


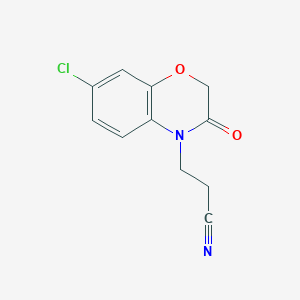
![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)
![Dicyclohexyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B13400966.png)
